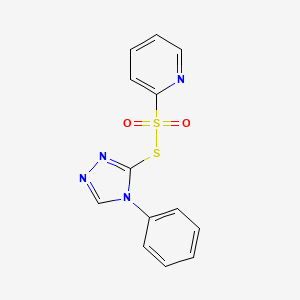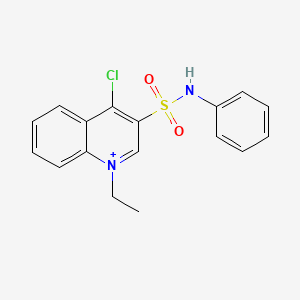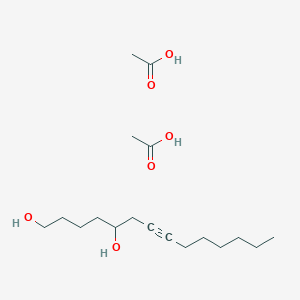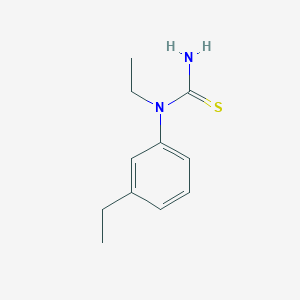
N-Ethyl-N-(3-ethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(3-ethylphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-ethylphenyl)thiourea typically involves the reaction of ethylamine with 3-ethylphenyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted thioureas
Scientific Research Applications
N-Ethyl-N-(3-ethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-ethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(3-methylphenyl)thiourea
- N-Propyl-N-(3-propylphenyl)thiourea
- N-Butyl-N-(3-butylphenyl)thiourea
Uniqueness
N-Ethyl-N-(3-ethylphenyl)thiourea is unique due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a compound of interest for further research .
Properties
CAS No. |
479589-54-3 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-ethyl-1-(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9-6-5-7-10(8-9)13(4-2)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChI Key |
TZJCMKRAEICJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
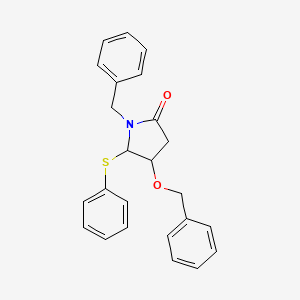
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
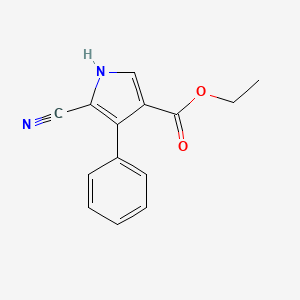

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
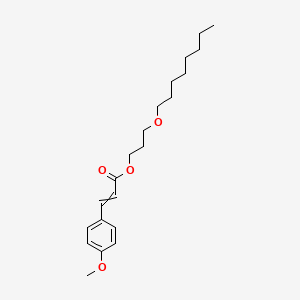
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
